molecular formula C17H8N2OS2 B304532 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile

9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile

Cat. No. B304532
M. Wt: 320.4 g/mol
InChI Key: BEZAFQILIUERJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that belongs to the class of indeno[2,1-b]pyridine derivatives. It has been synthesized by various methods and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its potential anticancer and anti-inflammatory activity. It can be used to study the mechanism of action of these compounds and their potential use in the treatment of cancer and inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination therapy with other anticancer or anti-inflammatory agents. Additionally, its potential use as a diagnostic or prognostic marker for cancer or inflammatory diseases can also be explored.

Synthesis Methods

The synthesis of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been reported by various methods. One of the methods involves the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-chloroacrylonitrile to obtain the desired compound.

Scientific Research Applications

9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile

Molecular Formula

C17H8N2OS2

Molecular Weight

320.4 g/mol

IUPAC Name

9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile

InChI

InChI=1S/C17H8N2OS2/c18-8-11-13(12-6-3-7-22-12)14-9-4-1-2-5-10(9)16(20)15(14)19-17(11)21/h1-7H,(H,19,21)

InChI Key

BEZAFQILIUERJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N

Origin of Product

United States

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